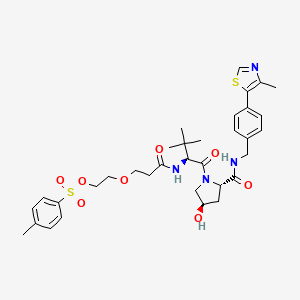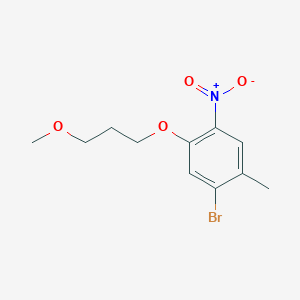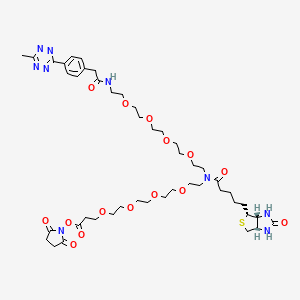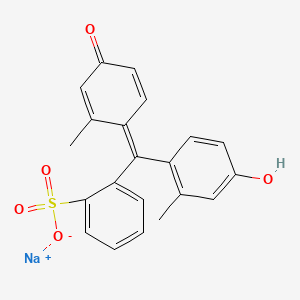![molecular formula C10H18N2O2S B13723584 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanesulfonyl-2,7-diaza-spiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a diazaspiro nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane typically involves multi-step reactions. One common method includes the reaction of 2,7-diaza-spiro[3.5]nonane with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of sulfonamide or sulfonothio compounds.
Scientific Research Applications
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and diazaspiro nonane system provide a rigid framework that can fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,7-Diaza-spiro[3.5]nonane: Lacks the cyclopropanesulfonyl group, making it less reactive in certain chemical reactions.
2-Benzyl-2,7-diaza-spiro[3.5]nonane: Contains a benzyl group instead of a cyclopropanesulfonyl group, leading to different chemical and biological properties.
2-Phenyl-2,7-diaza-spiro[4.4]nonane: Features a larger spirocyclic system, which may affect its reactivity and interactions with biological targets.
Uniqueness
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H18N2O2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-cyclopropylsulfonyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2O2S/c13-15(14,9-1-2-9)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2 |
InChI Key |
KYHNYYMMMGPPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3(C2)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)

![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)


![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)

